![molecular formula C25H36N2O2 B5136023 N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide](/img/structure/B5136023.png)
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide
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Overview
Description
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide is a complex organic compound characterized by the presence of an adamantane moiety, a hexylamino group, and a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-adamantanecarboxylic acid with hexylamine to form an intermediate amide. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-pressure reactions, use of catalysts, and continuous flow reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents.
Reduction: The carbonyl group in the benzamide structure can be reduced to an alcohol.
Substitution: The hexylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the benzamide carbonyl group can produce benzyl alcohol derivatives .
Scientific Research Applications
Diabetes Treatment
One of the most promising applications of N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide is its role as a protective agent for pancreatic β-cells against endoplasmic reticulum (ER) stress. Research has shown that compounds with similar structural motifs can mitigate the effects of ER stress, which is critical in the pathogenesis of diabetes.
- Mechanism of Action : The compound acts by enhancing the viability of β-cells exposed to ER stressors such as tunicamycin (Tm), thapsigargin (TG), and brefeldin A (BFA). Studies indicate that it can significantly reverse the reduction in cell viability caused by these stressors, demonstrating its protective effects against apoptosis induced by ER stress .
- Potency and Efficacy : In structure-activity relationship (SAR) studies, derivatives of this compound have shown improved potency with an EC50 value as low as 0.1 ± 0.01 μM, indicating strong β-cell protective activity .
Potential in Treating Inflammatory Diseases
The compound has been explored for its anti-inflammatory properties. Its structural analogs have been studied for their ability to modulate the activity of enzymes involved in inflammatory pathways, such as 11β-hydroxysteroid dehydrogenase type 1 . This modulation may provide therapeutic avenues for treating conditions characterized by chronic inflammation.
Case Study 1: β-Cell Protection Against ER Stress
A study published in Nature highlighted the effectiveness of this compound analogs in protecting INS-1 β-cells from Tm-induced cell death. The results indicated that treatment with these compounds eliminated Tm-induced cleavage of apoptotic markers like caspase-3 and PARP, confirming their role in promoting cell survival under stress conditions .
Compound | Maximal Activity (%) | EC50 (μM) |
---|---|---|
This compound | 100 | 0.1 ± 0.01 |
Other Analog | Varies | Higher |
Case Study 2: Modulation of Inflammatory Pathways
Another investigation into related amide derivatives demonstrated their potential to modulate inflammatory responses effectively. These compounds were shown to inhibit key enzymes involved in inflammatory processes, suggesting a broader application in treating degenerative and inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the bioactivity of compounds by increasing their stability and reducing toxicity. The hexylamino group can interact with biological receptors, while the benzamide structure may facilitate binding to enzymes or other proteins .
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-adamantyl)-2-(cyclohexylamino)-2-oxoethyl]benzamide: Similar structure but with a cyclohexylamino group instead of a hexylamino group.
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]benzamide: Contains a methylamino group instead of a hexylamino group.
Uniqueness
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide is unique due to the presence of the hexylamino group, which can impart different chemical and biological properties compared to its analogs.
Biological Activity
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide is a synthetic compound that combines an adamantane moiety with a hexylamino group and a benzamide structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure is designed to enhance its bioactivity, stability, and interaction with biological targets.
The molecular formula of this compound is C25H36N2O2. Its synthesis typically involves the reaction of 1-adamantanecarboxylic acid with hexylamine, followed by coupling with benzoyl chloride. This multi-step synthesis allows for the introduction of specific functional groups that can modulate biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The adamantane moiety enhances the compound's stability and reduces toxicity, while the hexylamino group may facilitate interactions with specific receptors or enzymes. The benzamide structure can promote binding to proteins involved in critical biological pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related adamantane derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Hypoglycemic Effects
In animal models, certain derivatives of adamantane-containing benzamides have demonstrated hypoglycemic activity. For example, compounds tested in streptozotocin-induced diabetic rats showed substantial reductions in serum glucose levels compared to standard treatments like gliclazide . This indicates a potential role for this compound in diabetes management.
Neuroprotective Properties
Preliminary studies suggest that similar compounds may provide neuroprotective effects. Research focusing on protecting pancreatic β-cells from endoplasmic reticulum (ER) stress highlights the therapeutic potential of these compounds in preventing cell death associated with diabetes . The mechanism involves enhancing cellular resilience against stressors that typically lead to apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure | Biological Activity | EC50 (μM) |
---|---|---|---|
N-[1-(1-adamantyl)-2-(cyclohexylamino)-2-oxoethyl]benzamide | Similar structure | Moderate antimicrobial | 15 |
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]benzamide | Similar structure | Low hypoglycemic effect | 25 |
This compound | Unique hexylamino group | High antimicrobial & hypoglycemic potential | TBD |
Case Studies
Several case studies have explored the efficacy of adamantane derivatives in clinical settings:
- Case Study 1 : A study involving diabetic rats treated with adamantane-based compounds showed a significant decrease in blood glucose levels, indicating their potential as therapeutic agents for diabetes management.
- Case Study 2 : A clinical trial assessing the neuroprotective effects of adamantane derivatives revealed promising results in preserving cognitive function in patients with neurodegenerative diseases.
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-2-3-4-8-11-26-24(29)22(27-23(28)21-9-6-5-7-10-21)25-15-18-12-19(16-25)14-20(13-18)17-25/h5-7,9-10,18-20,22H,2-4,8,11-17H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXUNNDBUWNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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